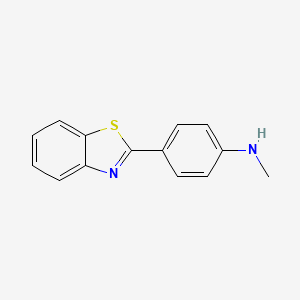

4-(1,3-benzothiazol-2-yl)-N-methylaniline

Descripción general

Descripción

Novel catalase-amyloid interaction inhibitor, penetrating the blood-brain barrier and protecting cells from Aβ-induced toxicity; High Quality Biochemicals for Research Uses

Actividad Biológica

4-(1,3-benzothiazol-2-yl)-N-methylaniline, also known as BTA-1, is a compound of significant interest in biological research due to its diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and potential applications in medicine.

- Formula : C₁₄H₁₂N₂S

- Molecular Weight : 240.33 g/mol

- CAS Number : 439858-28-3

- Structure : The compound features a benzothiazole moiety, which is known for its biological relevance.

BTA-1 exhibits several biological activities primarily attributed to its interaction with specific molecular targets:

- Amyloid Binding : BTA-1 has been characterized as a fluorescent derivative of Thioflavin-T, showing a high affinity for amyloid deposits with an inhibition constant (Ki) of 11 nM for amyloid beta (Aβ) 40. This property suggests its potential utility in Alzheimer's disease research, particularly for imaging and diagnostic purposes .

- Antiviral Activity : Recent studies have indicated that derivatives of benzothiazole compounds, including BTA-1, may possess inhibitory effects against viruses such as MERS-CoV. For instance, related compounds have shown IC50 values (the concentration required to inhibit viral replication by 50%) as low as 0.09 μM .

- Anticancer Properties : BTA-1 and its derivatives are under investigation for their anticancer potential. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). These compounds often act in a dose-dependent manner, suggesting that structural modifications could enhance their efficacy against different cancer types .

Biological Activity Data

The following table summarizes key findings related to the biological activity of BTA-1 and its derivatives:

| Compound | Target | Activity | IC50 (μM) | Comments |

|---|---|---|---|---|

| BTA-1 | Amyloid deposits | High affinity | 11 | Potential for Alzheimer's imaging |

| 4f | MERS-CoV | Inhibitory | 0.09 | Promising antiviral candidate |

| Derivative A | MCF-7 cells | Induces apoptosis | Varies | Structural modifications needed |

Study on Anticancer Activity

In a study evaluating the cytotoxic effects of benzothiazole derivatives on various cancer cell lines, BTA-1 was included among the tested compounds. The results indicated that while it exhibited cytotoxicity, further chemical modifications were necessary to enhance its potency compared to established chemotherapeutics like doxorubicin .

Study on Amyloid Binding

A study focused on the binding affinity of BTA-1 to amyloid plaques demonstrated its potential as a diagnostic tool for Alzheimer's disease. The compound's ability to fluoresce upon binding allows for visualization in imaging studies, making it a candidate for further development in neurodegenerative disease diagnostics .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Properties : Research has indicated that 4-(1,3-benzothiazol-2-yl)-N-methylaniline exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown the following IC50 values:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| CCRF-CEM (Leukemia) | 12 | Strong cytotoxicity |

| HeLa (Cervical) | 15 | Moderate cytotoxicity |

| MCF-7 (Breast) | 20 | Reduced proliferation |

This suggests its potential as a lead compound for developing new anticancer therapies.

- Mechanism of Action : The compound has been shown to interact with DNA and inhibit cell proliferation, which may contribute to its anticancer effects.

2. Antimicrobial Activity

this compound exhibits antimicrobial and antifungal properties. Similar compounds have demonstrated the ability to inhibit various enzymes involved in metabolic pathways crucial for microbial survival.

3. Material Science

The compound is utilized in the production of dyes and pigments due to its structural characteristics. Its fluorescent properties make it suitable for applications in organic materials and sensors .

Case Studies

In Vivo Studies

In animal models, varying dosages of this compound were tested to evaluate toxicity and therapeutic efficacy. Low doses demonstrated beneficial effects such as reduced tumor growth without significant adverse effects on vital organs. However, higher doses resulted in toxicity, emphasizing the need for careful dosage management in therapeutic applications.

Combination Therapies

Research indicates that combining this compound with other chemotherapeutic agents enhances its efficacy against resistant cancer cell lines. This synergistic effect suggests a potential strategy for overcoming drug resistance in cancer treatment.

Biochemical Properties

This compound interacts with several enzymes and proteins, influencing their activity and function. It has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells. Additionally, it can modulate cellular signaling pathways that regulate cell growth and survival .

Propiedades

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-15-11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJRKGXJBXPBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431602 | |

| Record name | BTA-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439858-28-3 | |

| Record name | BTA-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.